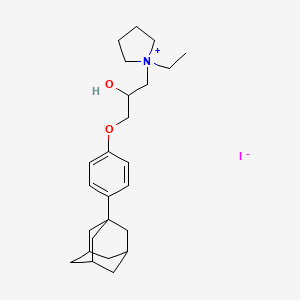![molecular formula C9H9ClN2S B2430113 7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 850785-57-8](/img/structure/B2430113.png)
7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine
Vue d'ensemble
Description
“7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Applications De Recherche Scientifique
- Palbociclib : Developed by Pfizer, palbociclib is an FDA-approved drug for treating breast cancer. It targets cyclin-dependent kinases (CDKs) and inhibits cell cycle progression, particularly in estrogen receptor-positive breast cancer .
- PD-173955 : This pyrido[2,3-d]pyrimidine derivative targets ephrin receptors (EPH) overexpressed in certain cancers .
- 2-Chloro-3-methylpyridine : A precursor in the synthesis of pyridopyrimidines, including our compound of interest .
- 2-Amino-4-methylpyridine : Another building block for pyridopyrimidine derivatives .
Anticancer Properties
Synthetic Applications
Other Therapeutic Targets
Mécanisme D'action
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which our compound belongs, have shown therapeutic interest . They are known to target the ephrin receptor (EPH) family of proteins that are overexpressed in some cancers .
Mode of Action
It is known that pyrido[2,3-d]pyrimidines interact with their targets, possibly through a mechanism involving cyclization .
Biochemical Pathways
Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activity, suggesting they may affect multiple pathways .
Result of Action
It is known that pyrido[2,3-d]pyrimidines have shown a wide range of biological activity, suggesting they may have multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
7-chloro-2-methyl-3-methylsulfanyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-5-8(13-2)6-3-4-11-9(10)7(6)12-5/h3-4,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCGLDSMQLDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=NC=C2)Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

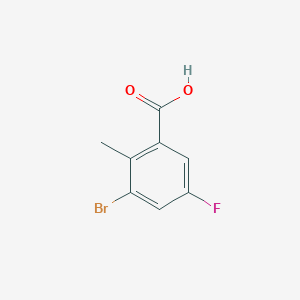
![[4-(Pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2430031.png)
![6-Methoxy[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B2430032.png)
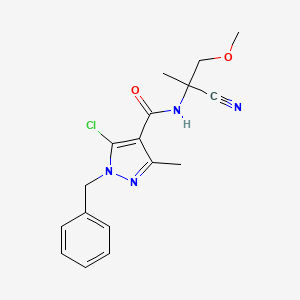
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)

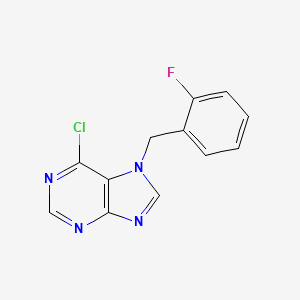
![3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2430040.png)
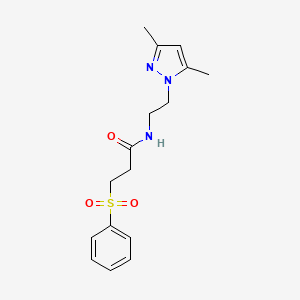
![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430046.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]piperidine-2-carboxylic acid](/img/structure/B2430049.png)
